molecular formula C14H7F4N B1357917 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl CAS No. 582293-64-9

4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl

Cat. No. B1357917
CAS RN: 582293-64-9
M. Wt: 265.2 g/mol
InChI Key: VTLQKXOLILACPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl” is a chemical compound with the CAS Number: 582293-64-9. Its IUPAC name is 4’-fluoro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-carbonitrile . The molecular weight of this compound is 265.21 .


Synthesis Analysis

The synthesis of compounds similar to “4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl” has been reported in the literature. For instance, a silver-catalyzed [3 + 2] cycloaddition reaction of dicyanoalkenes with trifluorodiazoethane (CF3CHN2) has been used to construct pyrazoles that are simultaneously adorned by trifluoromethyl and cyano groups .


Molecular Structure Analysis

The InChI code for “4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl” is 1S/C14H7F4N/c15-13-6-5-11(7-12(13)14(16,17)18)10-3-1-9(8-19)2-4-10/h1-7H . This code provides a unique representation of the molecular structure.

Scientific Research Applications

Mesogenic and Dielectric Properties

4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl compounds have been studied for their mesogenic and dielectric properties. They are useful in formulating high birefringence nematic mixtures, suitable for photonic applications in the infra-red, GHz, and THz range of electromagnetic radiation. This makes them relevant for advanced technological applications, such as liquid crystal displays and other photonic devices (Dziaduszek et al., 2017).

Synthesis and Transition Temperatures

The synthesis of 4'-alkyl- and 4'-alkoxy-4-cyano-3-fluorobiphenyls, a related compound, has been explored. This research helps in understanding the effects of fluoro substitution on transition temperatures in biphenyls, which is crucial for developing materials with desired thermal properties for specific applications (Gray et al., 1995).

Fluorescence Probes

These compounds have potential applications in developing highly sensitive and powerful fluorescent probes. By tuning the molecular structure, it's possible to create probes that are sensitive to pH changes and solvent proticity. This is particularly useful in biochemical and medical diagnostics (Maus & Rurack, 2000).

Blue Phase Liquid Crystals

In the field of liquid crystals, these compounds are used to induce the blue phase when doped with chiral additives. This research is significant for the development of new types of liquid crystal displays and optical devices (Li et al., 2013).

Polymer Synthesis

They have been used in the synthesis of novel polymers, including the creation of trisubstituted ethylenes for copolymerization with styrene. This research contributes to the development of new materials with specific mechanical and thermal properties (Humanski et al., 2018).

Future Directions

The future directions for “4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl” and similar compounds could involve their use in the development of new pharmaceuticals and agrochemicals. The dual incorporation of trifluoromethyl and cyano groups into one heterocyclic core in a single-step reaction represents an appealing but largely unaddressed synthetic challenge . This could be an area of future research.

properties

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N/c15-13-6-5-11(7-12(13)14(16,17)18)10-3-1-9(8-19)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLQKXOLILACPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609961
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

582293-64-9
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.